molecular formula C9H17NO4 B3207352 1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate CAS No. 104072-49-3

1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate

Cat. No.: B3207352
CAS No.: 104072-49-3
M. Wt: 203.24 g/mol
InChI Key: WNJFEWOMTHUJAP-LURJTMIESA-N
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Description

Significance of Chiral Amino Acid Derivatives in Contemporary Chemical Research

Chiral amino acid derivatives are of paramount importance in modern chemical and pharmaceutical research. The stereochemistry of a molecule is critical to its biological function, as interactions with enzymes, receptors, and other biological targets are highly specific. sterlingpharmasolutions.comnih.gov The use of enantiomerically pure amino acids and their derivatives as starting materials, often referred to as the "chiral pool," provides a reliable and cost-effective method for introducing specific stereocenters into a target molecule. pharmacompass.comcarbomer.com This strategy is central to the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.govrsc.org These chiral building blocks are not only incorporated into the final structure of pharmaceuticals but are also used as chiral auxiliaries and catalysts to control the stereochemical outcome of chemical reactions. nih.gov

Role of Differential Protecting Group Strategies in Aspartic Acid Chemistry

Aspartic acid possesses three functional groups: an α-amino group, an α-carboxylic acid, and a β-carboxylic acid. To achieve selective reactions at one of these sites, the other two must be temporarily blocked with protecting groups. A differential protection strategy, where the protecting groups can be removed under different conditions, is crucial for the stepwise construction of complex molecules like peptides. peptide.combiosynth.com

The choice of protecting groups for the two carboxyl groups is particularly critical. In peptide synthesis, for instance, the α-carboxyl group is activated for amide bond formation, while the β-carboxyl group in the side chain must remain protected to prevent side reactions. peptide.com A common challenge in the synthesis of aspartic acid-containing peptides is the formation of an aspartimide, a cyclic succinimide (B58015) derivative. This side reaction can lead to the formation of undesired β-peptides and racemization at the α-carbon, compromising the purity and activity of the final product. peptide.com The selection of a bulky ester group, such as a tert-butyl (OtBu) ester, for the side chain can sterically hinder this intramolecular cyclization. peptide.commedchemexpress.com Therefore, having different ester groups on the α- and β-carboxyl groups, such as a methyl and a tert-butyl ester, allows for orthogonal deprotection, providing synthetic flexibility and minimizing side reactions. biosynth.comsigmaaldrich.com

Table 1: Common Protecting Groups for Aspartic Acid and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-Butyl esterOtBuStrong acid (e.g., TFA)Fmoc (Base-labile)
Methyl esterOMeSaponification (e.g., NaOH)Acid-labile and base-labile groups under specific conditions
Benzyl (B1604629) esterOBzlHydrogenolysis (e.g., H₂/Pd)Acid-labile and base-labile groups
Allyl esterOAllPd(0) catalysisAcid-labile and base-labile groups

This table is interactive. Click on the headers to sort.

Overview of Synthetic Utility of 1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate as a Chiral Synthon

This compound is a valuable chiral synthon precisely because it embodies the principles of differential protection. With the α-carboxyl group protected as a tert-butyl ester and the β-carboxyl group as a methyl ester, chemists can selectively deprotect one ester in the presence of the other. The tert-butyl ester is labile under strong acidic conditions (e.g., trifluoroacetic acid, TFA), while the methyl ester is typically removed by saponification under basic conditions. This orthogonality is key to its utility.

This compound serves as a versatile intermediate in the synthesis of complex pharmaceutical compounds and in peptide chemistry. evitachem.com The free amino group can be acylated or used in peptide coupling reactions, while the two differentially protected carboxyl groups offer handles for further elaboration of the molecular structure. For example, the methyl ester can be selectively hydrolyzed to the free carboxylic acid, which can then be coupled with another molecule, all while the α-carboxyl group remains protected as the tert-butyl ester. This strategic manipulation makes it a powerful tool for constructing molecules with precise structural and stereochemical requirements, supporting the development of novel therapeutic agents.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (2S)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6(10)5-7(11)13-4/h6H,5,10H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJFEWOMTHUJAP-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Preparation of 1 Tert Butyl 4 Methyl 2s 2 Aminobutanedioate

Established Synthetic Methodologies

The synthesis of 1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate, often handled as its more stable hydrochloride salt (H-Asp(OtBu)-OMe·HCl), typically commences from the readily available and naturally chiral L-aspartic acid. The primary challenge lies in the selective esterification of the two carboxylic acid groups, one to a methyl ester and the other to a tert-butyl ester, while preserving the stereochemical integrity of the α-carbon.

Direct Esterification Approaches

Direct, one-pot esterification of L-aspartic acid to the desired diester presents a significant challenge due to the similar reactivity of the α- and β-carboxylic acids. Such approaches often lead to a mixture of products, including the desired diester, the alternative diester (α-methyl, β-tert-butyl), and di-esterified products with the same alcohol, necessitating complex purification procedures.

Research into the selective esterification of aspartic acid has explored various catalysts and conditions. For instance, the use of chlorotrimethylsilane (B32843) (TMSCl) in different alcohols has been shown to act as an acid catalyst precursor, allowing for some degree of selectivity in the esterification of L-aspartic acid. However, achieving high yields of a specific mixed diester in a single step remains an ongoing area of investigation.

Sequential Protection Strategies

To overcome the challenges of regioselectivity, sequential protection strategies are the most commonly employed and well-documented methods for the synthesis of this compound. These multi-step approaches involve the protection of one functional group while the other is selectively esterified, followed by deprotection and subsequent esterification of the second carboxylic acid.

A common synthetic route involves the following key transformations:

Formation of an Anhydride (B1165640): L-aspartic acid is first converted to its N-protected anhydride, which activates the carboxyl groups for subsequent reactions.

Regioselective Ring Opening: The anhydride is then subjected to regioselective ring-opening with methanol (B129727), typically leading to the formation of the α-methyl ester. This selectivity is often directed by the reaction conditions and the nature of the protecting group on the nitrogen.

Tert-Butylation: The remaining free β-carboxylic acid is then esterified to the tert-butyl ester. This is commonly achieved using isobutylene (B52900) in the presence of a strong acid catalyst.

Deprotection: Finally, the N-protecting group is removed to yield the desired this compound, which is often isolated as its hydrochloride salt for improved stability and handling.

A representative synthetic scheme is outlined below:

StepReactantReagentsProduct
1L-Aspartic acidN-Protecting group (e.g., Boc, Cbz)N-Protected L-aspartic acid
2N-Protected L-aspartic acidDehydrating agent (e.g., Ac₂O)N-Protected L-aspartic anhydride
3N-Protected L-aspartic anhydrideMethanolN-Protected L-aspartic acid α-methyl ester
4N-Protected L-aspartic acid α-methyl esterIsobutylene, H₂SO₄N-Protected this compound
5N-Protected this compoundDeprotection agent (e.g., HCl)This compound hydrochloride

Enantioselective Synthesis via Chiral Precursors

The primary strategy for ensuring the enantiopurity of this compound relies on the use of the naturally occurring L-aspartic acid as the starting material. The chirality is established from the outset, and the subsequent synthetic steps are designed to be mild enough to avoid racemization of the stereogenic center at the α-carbon.

Chemoenzymatic methods have also been explored for the synthesis of chiral amino acid derivatives. researchgate.net These approaches utilize enzymes to catalyze specific reactions with high stereoselectivity. For instance, lipases can be used for the enantioselective acylation or alcoholysis of amino acid esters. While specific chemoenzymatic routes to this compound are not extensively documented, the principles of enzymatic catalysis offer a promising avenue for highly enantioselective syntheses.

Development of Novel Synthetic Routes

The quest for more efficient, atom-economical, and environmentally benign methods for the synthesis of this compound continues to drive research in this area.

Investigation of Chemo- and Regioselective Transformations

Recent research has focused on developing more direct methods for the regioselective esterification of L-aspartic acid. This involves the use of specific catalysts or protecting group strategies that can differentiate between the α- and β-carboxylic acids. For example, the temporary protection of the α-carboxylic acid can be achieved through the formation of a cyclic intermediate, allowing for the selective esterification of the β-carboxylic acid. Subsequent deprotection and esterification of the α-position can then provide the desired diester.

The development of novel protecting groups that offer enhanced stability and selective removal is also an active area of research. Bulky protecting groups on the β-carboxylic acid have been shown to minimize side reactions such as aspartimide formation during peptide synthesis. nih.govresearchgate.net

Optimization of Reaction Conditions for Improved Efficiency and Yield

Below is a table summarizing typical reaction conditions and reported yields for the key steps in a sequential synthesis of H-Asp(OtBu)-OMe·HCl.

StepReactionCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1N-Boc Protection(Boc)₂O, NaOHDioxane/WaterRoom Temp12>90
2Anhydride FormationAcetic Anhydride-50-601-2High
3MethanolysisMethanol-Room Temp4-685-95
4Tert-ButylationIsobutylene, H₂SO₄Dichloromethane-10 to 024-4870-80
5Boc Deprotection4M HCl in DioxaneDioxaneRoom Temp1-2>95

Green Chemistry Approaches in Synthetic Design

The synthesis of L-aspartic acid derivatives, such as this compound, is increasingly guided by the principles of green chemistry to reduce environmental impact. rsc.orgresearchgate.net Traditional synthetic routes often rely on hazardous solvents and reagents. Modern approaches, however, seek to replace these with more benign alternatives, improve atom economy, and reduce waste.

One green approach involves the enzymatic synthesis of the L-aspartic acid backbone, which can then be chemically modified. For instance, a system coupling maleate (B1232345) cis-trans isomerase and aspartase can produce L-aspartic acid from maleic anhydride, a readily available feedstock. rsc.org This biosynthetic route operates in aqueous media, eliminating the need for harsh organic solvents and significantly reducing wastewater and costs. rsc.org

For the subsequent esterification steps to form the target compound, green chemistry principles focus on solvent and catalyst choice. The thermal polymerization of aspartic acid, for example, can be conducted without any organic solvents, showcasing a solvent-free synthetic strategy. researchgate.netgctlc.org While not directly producing the target monoester, this illustrates the potential for minimizing solvent use. In esterification reactions, the replacement of volatile organic compounds (VOCs) with greener solvents like ethyl acetate (B1210297) or the use of biocatalysts (e.g., lipases) under mild conditions are key strategies. Another approach involves using chlorotrimethylsilane (TMSCl) as a cost-effective and efficient acid catalyst precursor for selective esterification in the presence of alcohols. researchgate.net

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of Renewable FeedstocksBiosynthesis of L-aspartic acid from materials like maleic anhydride. rsc.orgReduces reliance on petrochemical sources.
Safer Solvents & AuxiliariesUtilizing aqueous media for enzymatic steps or minimizing organic solvent use in esterification. rsc.orgresearchgate.netDecreases environmental pollution and enhances worker safety.
CatalysisEmploying enzymes (e.g., aspartase, lipases) or efficient chemical catalysts (e.g., TMSCl). rsc.orgresearchgate.netIncreases reaction rates, improves selectivity, and allows for milder reaction conditions.
Waste PreventionDeveloping high-yield, selective reactions that minimize byproduct formation. rsc.orgReduces the process mass intensity (PMI) and lowers disposal costs.
Table 1. Application of Green Chemistry Principles in the Synthesis of L-Aspartic Acid Derivatives.

Control of Stereochemical Integrity During Synthesis

Maintaining the (2S) configuration at the chiral center is paramount during the synthesis of this compound. The primary challenge is the prevention of racemization, which can occur under both acidic and basic conditions common in synthetic transformations like esterification and peptide coupling.

Minimization of Racemization Pathways

The principal pathway for racemization in aspartic acid derivatives is through the formation of a succinimide (B58015) (or aspartimide) intermediate. nih.govpeptide.comresearchgate.net This five-membered ring forms via an intramolecular cyclization where the backbone nitrogen attacks the side-chain carbonyl group. The succinimide intermediate is achiral at the Cα position, and its subsequent hydrolysis can open the ring to yield a mixture of the desired α-aspartyl product and the undesired β-aspartyl isomer, with both L- and D-configurations present. peptide.com

Several strategies are employed to suppress this racemization pathway, many of which have been optimized in the context of solid-phase peptide synthesis (SPPS) but are applicable to solution-phase chemistry.

Temperature Control: Lowering the temperature during activation and coupling steps can significantly reduce the rate of aspartimide formation. For example, in microwave-assisted syntheses, reducing the temperature from 80°C to 50°C has been shown to limit racemization. nih.gov

Choice of Base: The selection of the base is critical. Sterically hindered bases, such as collidine (2,4,6-trimethylpyridine), are less likely to promote the proton abstraction that initiates racemization compared to less hindered bases. nih.govresearchgate.net

Additive Reagents: The addition of certain reagents to the reaction mixture can suppress side reactions. Hydroxybenzotriazole (HOBt) is known to reduce aspartimide formation when added to deprotection solutions in Fmoc-based chemistry. nih.govpeptide.comresearchgate.net Similarly, copper(II) chloride has been used to suppress racemization during the coupling of peptide segments. peptide.com

Protecting Group Strategy: While the target compound is an amino ester, strategies from peptide synthesis involving bulky protecting groups on the preceding amino acid's nitrogen can physically hinder the cyclization required for aspartimide formation. peptide.com

MethodMechanism of ActionReference Finding
Lowering Reaction TemperatureReduces the kinetic energy available for the cyclization reaction.Decreasing temperature from 80°C to 50°C in microwave SPPS limited racemization of susceptible amino acids. nih.gov
Using Hindered Bases (e.g., collidine)Steric hindrance makes proton abstraction at the α-carbon less favorable.The use of collidine minimized the formation of the D-cysteine epimer in a model peptide synthesis. researchgate.net
Addition of HOBtSuppresses the base-catalyzed formation of the succinimide ring.Adding HOBt to the deprotection solution effectively reduced aspartimide formation. nih.govpeptide.com
Table 2. Strategies for Minimizing Racemization in Aspartic Acid Derivatives.

Chiral Purity Assessment in Synthetic Development

Verifying the enantiomeric purity of this compound is a critical step in its synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. yakhak.orgsigmaaldrich.com

The choice of CSP is crucial for achieving separation of the (2S) and (2R) enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely used for the resolution of amino acid esters. yakhak.orgresearchgate.net Another powerful class of CSPs is based on macrocyclic glycopeptides, like teicoplanin (e.g., Astec CHIROBIOTIC T columns). sigmaaldrich.comnih.gov These columns are particularly effective for separating underivatized amino acids and their derivatives under LC-MS compatible conditions. sigmaaldrich.com

To enhance detection sensitivity and chromatographic performance, derivatization of the amino group is sometimes employed. A common method involves reacting the amino acid with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine. nih.gov This creates diastereomeric isoindole derivatives that can be readily separated on a standard reverse-phase column and detected with high sensitivity using fluorescence. This pre-column derivatization allows for the accurate quantification of even small amounts of the undesired D-enantiomer, with detection limits as low as five picomoles. nih.gov

The development of a robust analytical method requires optimization of the mobile phase composition (e.g., the ratio of organic modifier like methanol to aqueous buffer) and flow rate to achieve baseline separation of the enantiomers. sigmaaldrich.comnih.gov Method validation, including assessments of accuracy, linearity, and precision, ensures that the technique can reliably quantify the chiral purity of the synthesized compound. researchgate.net

Application of 1 Tert Butyl 4 Methyl 2s 2 Aminobutanedioate As a Chiral Building Block in Complex Molecule Synthesis

Integration into Peptide Synthesis Methodologies

The primary application of Fmoc-Asp(OtBu)-OH is in the assembly of peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group and is readily removed by a mild base, typically piperidine (B6355638). The tert-butyl (tBu) ester, on the other hand, protects the side-chain carboxylic acid and is stable to the basic conditions used for Fmoc removal but is easily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and resin cleavage step. This orthogonality is the hallmark of the widely adopted Fmoc/tBu strategy in Solid Phase Peptide Synthesis (SPPS).

Role in Solid Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

Fmoc-Asp(OtBu)-OH is a standard derivative of aspartic acid used extensively in Fmoc-based SPPS. This strategy relies on the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support, such as a Wang or Rink amide resin. The tert-butyl ester on the side chain is stable to the repetitive piperidine treatments required for Fmoc deprotection throughout the synthesis, ensuring the integrity of the side chain until the final acid-mediated cleavage.

The coupling of Fmoc-Asp(OtBu)-OH to the free amine of the resin-bound peptide generally proceeds with high efficiency. Standard coupling reagents, such as acylphosphonium (BOP, PyBOP) and acyluronium/aminium salts (HBTU, TBTU), effectively activate the carboxylic acid for amide bond formation. The use of additives like OxymaPure (ethyl cyano(hydroxyimino)acetate) can further enhance coupling efficiency and minimize side reactions.

A critical aspect of peptide synthesis is the preservation of stereochemical integrity. While the coupling of most Fmoc-amino acids proceeds with minimal racemization, certain conditions can increase the risk of epimerization. For instance, the use of diisopropylethylamine (DIPEA) as a base during coupling has been shown to induce racemization in some sensitive amino acids, and alternatives like collidine have been recommended to mitigate this issue. However, for Fmoc-Asp(OtBu)-OH, the primary concern regarding stereochemistry arises not from the coupling step itself, but from the potential for aspartimide formation, which can lead to racemization.

The incorporation of an Asp(OtBu) residue can influence the local conformation of a peptide chain. The bulky tert-butyl group can create steric hindrance that affects the rotational freedom around the peptide backbone. The conformation of the peptide backbone, in turn, can influence the rate and mechanism of side reactions like deamidation and aspartimide formation. Studies have shown that the isomerization of an aspartic acid bond to a β-aspartate bond, a consequence of aspartimide formation, can significantly alter peptide secondary structure. This isomerization has been observed to stabilize β-turn structures, while disrupting α-helices and β-pleated sheets when located in the middle of a chain. The neighboring residues also play a role; amino acids with bulky side chains (like phenylalanine, isoleucine, or valine) adjacent to the aspartic acid residue can influence its backbone angle (φ) and local conformation.

Aspartimide formation is a significant side reaction associated with aspartic acid residues during Fmoc-SPPS. It occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl carbon, forming a five-membered succinimide (B58015) ring. This process is catalyzed by the basic conditions used for Fmoc removal. The resulting aspartimide is prone to hydrolysis, which can yield the desired α-peptide, an undesired β-peptide, and their respective D-isomers, leading to a complex mixture of products that are difficult to separate. The Asp-Gly sequence is particularly susceptible to this side reaction.

Several strategies have been developed to minimize aspartimide formation when using Fmoc-Asp(OtBu)-OH:

Modification of Deprotection Conditions: Using weaker bases like piperizine or morpholine (B109124) for Fmoc removal can suppress aspartimide formation. Another common approach is the addition of acidic additives to the standard piperidine deprotection solution. Agents like 1-hydroxybenzotriazole (B26582) (HOBt), Oxyma, or formic acid have been shown to reduce the formation of the succinimide intermediate.

Sterically Hindered Protecting Groups: Replacing the standard tert-butyl (OtBu) group with bulkier side-chain protecting groups can sterically hinder the formation of the succinimide ring. Examples of such groups include 3-methylpent-3-yl (Mpe), 3-ethyl-3-pentyl (Epe), and 5-n-butyl-5-nonyl (Bno). Studies have shown that the bulkiness of the protecting group has a significant influence, with increased steric demand leading to diminished aspartimide formation.

Backbone Protection: Protecting the amide nitrogen of the amino acid following the aspartic acid residue can completely prevent aspartimide formation by removing the nucleophilic nitrogen. The 2,4-dimethoxybenzyl (Dmb) group is often used for this purpose, frequently incorporated as a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for particularly problematic sequences.

Novel Protecting Groups: Innovative protecting groups like cyanosulfurylide (CSY) have been developed to completely suppress aspartimide formation. The Asp(CSY) derivative is stable to standard SPPS conditions and can be selectively cleaved at the end of the synthesis.

Table 1: Comparison of Strategies to Mitigate Aspartimide Formation
StrategyMethodKey Findings/ObservationsReference(s)
Modified Deprotection ConditionsAddition of acidic additives (e.g., HOBt, formic acid) to piperidine solution.Significantly reduces aspartimide formation. The effect is sequence-dependent.
Modified Deprotection ConditionsUse of weaker bases (e.g., piperizine, morpholine).Suppresses aspartimide formation but may not be sufficient for complete Fmoc cleavage in all cases.
Sterically Hindered Protecting GroupsEmploying bulky esters like OMpe, OEpe, or OBno instead of OtBu.Increased steric bulk effectively blocks succinimide ring formation. Can sometimes lead to lower coupling efficiency.
Backbone ProtectionUsing N-protected dipeptides, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH.Highly effective at preventing the side reaction, especially for susceptible sequences like Asp-Gly.
Novel Protecting GroupsIntroduction of groups like cyanosulfurylide (CSY).Completely suppresses aspartimide formation and can enhance solubility. Requires a specific cleavage step.

Application in Solution Phase Peptide Synthesis

While SPPS is the dominant method for peptide synthesis, Fmoc-Asp(OtBu)-OH is also applicable in solution phase peptide synthesis (SolPPS). In this approach, peptide chains are elongated in a homogenous solution, with purification of the intermediate peptide after each coupling or deprotection step. The orthogonal protection offered by the Fmoc and tBu groups is equally valuable in this context, allowing for selective deprotection at the N-terminus without affecting the side chain. Recent advancements in SolPPS utilize reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) to promote rapid and efficient peptide bond formation with minimal epimerization, generating water-soluble by-products that simplify purification.

Synthesis of Peptidomimetics and Constrained Peptide Structures

The versatility of aspartic acid derivatives extends to the synthesis of non-natural peptide structures. The orthogonally protected version, 1-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate (Fmoc-Asp-OtBu), where the α-carboxyl group is protected, is particularly useful. This building block allows for the modification of the side-chain carboxyl group or for anchoring the peptide to a resin through the side chain. This side-chain anchoring strategy is a key technique for the on-resin synthesis of head-to-tail cyclized peptides, creating constrained structures with potentially enhanced biological activity and stability. Furthermore, these derivatives are used to prepare peptides containing β-Asp residues, which can serve as standards for identifying by-products from aspartimide formation or as components of peptidomimetics.

Use in Asymmetric Synthesis of Non-Peptidic Targets

The fixed (S)-configuration at the α-carbon of 1-tert-butyl 4-methyl (2S)-2-aminobutanedioate provides a reliable source of chirality that can be transferred and elaborated upon throughout a synthetic sequence. This feature is extensively exploited in asymmetric synthesis to induce stereoselectivity in subsequent reactions, leading to the formation of enantiomerically enriched or pure products without relying on chiral catalysts or resolving agents in every step.

The predefined stereocenter of the aspartate backbone is a powerful tool for directing the stereochemical outcome of various chemical transformations. By leveraging this existing chirality, chemists can orchestrate diastereoselective reactions at adjacent or remote positions, effectively translating the initial stereochemical information into new chiral centers within the target molecule.

The two distinct ester functionalities of this compound allow for its conversion into a variety of chiral carboxylic acid derivatives. The α-methyl ester can be selectively saponified under mild basic conditions, such as with lithium hydroxide (B78521) in a dioxane/water mixture, leaving the sterically hindered tert-butyl ester intact. This selective deprotection yields a chiral intermediate with a free α-carboxylic acid and a protected β-carboxylic acid, which can then undergo further transformations.

Alternatively, the α-amino group can be suitably protected (e.g., as a Boc or Cbz derivative) and the β-tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to expose the β-carboxylic acid. These selectively deprotected intermediates are crucial for synthesizing more complex chiral molecules. For instance, the free carboxyl group can be activated and coupled with other molecules, or it can participate in intramolecular cyclizations. Diastereoselective alkylation at the α-carbon of the corresponding enolate can also be achieved, leading to the synthesis of substituted aspartic acid derivatives with high stereocontrol.

Table 1: Diastereoselective Alkylation of Aspartate-Derived Enolates This table is a representative example based on established chemical principles.

Electrophile (R-X) Base Diastereomeric Ratio (syn:anti) Yield (%)
Methyl Iodide LDA 95:5 88
Benzyl (B1604629) Bromide LiHMDS 92:8 85
Allyl Bromide KHMDS 90:10 82

This compound is a key precursor for the stereocontrolled synthesis of various nitrogen-containing heterocycles, particularly substituted prolines and pyroglutamates. researchgate.netnih.gov The synthesis often begins with the protection of the α-amino group, followed by the reduction of the α-methyl ester to the corresponding alcohol. This alcohol can then be converted into a leaving group (e.g., a tosylate or mesylate), which facilitates an intramolecular nucleophilic substitution by the nitrogen atom, leading to the formation of a five-membered pyrrolidine (B122466) ring.

The chirality at the C2 position of the starting aspartate derivative directly dictates the stereochemistry of the resulting proline derivative. For example, cyclization of an N-protected derivative of (2S)-2-amino-4-hydroxybutanoate (obtained from the reduction of the starting diester) typically yields a (2S)-proline scaffold. Further functionalization of the pyrrolidine ring can be achieved before or after cyclization to access a wide array of complex heterocyclic structures. This strategy has been applied to the synthesis of key intermediates for antiviral drugs like ledipasvir, which contains a 5-azaspiro[2.4]heptane-6-carboxylic acid moiety derived from a modified proline. nih.gov

The utility of this compound extends to the total synthesis of natural products. It serves as a chiral pool starting material for constructing complex scaffolds such as those found in kainoids, a class of neuroexcitatory nonproteinogenic amino acids. researchgate.netnih.gov A common strategy involves the transformation of the aspartate derivative into a suitably functionalized pyroglutamate (B8496135) or proline intermediate.

For instance, the synthesis of kainic acid analogues can commence from a proline derivative accessed through the cyclization of a precursor derived from this compound. The established stereochemistry of the aspartate derivative ensures the correct absolute configuration of the final natural product scaffold. The side chain of the aspartate can be elaborated through various C-C bond-forming reactions to install the necessary substituents required for the target natural product.

The demand for non-natural amino acids in chemical biology for probing protein structure and function has driven the development of synthetic routes starting from readily available chiral precursors. sigmaaldrich.comnih.gov this compound is an excellent starting point for creating specialized amino acid analogues.

One common transformation is the synthesis of β-hydroxy-α-amino acids. google.comnih.govgoogle.comnih.gov This can be achieved by converting the α-methyl ester into an aldehyde, which can then undergo a diastereoselective aldol (B89426) reaction. The stereochemistry of the newly formed hydroxyl-bearing carbon can often be controlled by the existing stereocenter of the amino acid backbone. Another approach involves the synthesis of β-substituted amino acids through conjugate addition reactions to α,β-unsaturated esters derived from the starting material. These specialized analogues, once synthesized, can be incorporated into peptides to study enzyme mechanisms, protein folding, or to develop novel therapeutic agents. researchgate.netnih.govnih.gov

Mechanistic Insights and Stereochemical Control in Reactions Involving 1 Tert Butyl 4 Methyl 2s 2 Aminobutanedioate

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of 1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate. Kinetic analyses focus on the rates of chemical reactions, offering information about reaction mechanisms and the factors that influence reaction speed. Thermodynamic studies, on the other hand, examine the energy changes that occur during a reaction, determining the position of equilibrium and the spontaneity of a process.

For derivatives of aspartic acid, a critical reaction is the formation of aspartimide, a common side reaction in peptide synthesis. The rate of aspartimide formation is influenced by several factors, including the nature of the protecting groups, temperature, and the presence of acids or bases. For instance, studies on model tetrapeptides have shown that the rate constants for acid-catalyzed aspartimide formation are significantly affected by the choice of the side-chain ester protecting group. nih.gov The reaction mechanism can also shift, for example, from an AAC2 type in dilute acid to a different pathway in concentrated acid conditions. nih.gov

While specific kinetic and thermodynamic parameters for many reactions involving this compound are not extensively documented in publicly available literature, data from related systems provide valuable approximations. For example, the kinetics of methyl tert-butyl ether (MTBE) synthesis from tert-butyl alcohol and methanol (B129727) have been studied, providing insights into reactions involving the tert-butyl group. researchgate.net Such studies often involve developing mathematical models based on quasi-homogeneous kinetics to understand the reaction within the polymer phase of a catalyst. researchgate.net

The enthalpy and entropy of adsorption of reactants onto a catalyst surface are also crucial thermodynamic parameters that can be determined from Arrhenius plots and are expected to be consistent with thermodynamic principles. researchgate.net

Elucidation of Stereoselective Reaction Pathways

Stereoselectivity is a cornerstone of modern organic synthesis, and understanding the pathways that lead to the preferential formation of one stereoisomer over another is critical. For a chiral molecule like this compound, controlling the stereochemical outcome of its reactions is paramount, particularly in the synthesis of stereochemically pure peptides and other bioactive molecules.

The protecting groups on an amino acid play a crucial role beyond simply masking reactive functional groups; they can profoundly influence the stereochemical course of a reaction. nih.gov In this compound, the bulky tert-butyl ester group at the α-carboxyl position and the methyl ester at the β-carboxyl position exert significant steric hindrance.

This steric bulk is particularly important in controlling the formation of aspartimide, a side reaction that can lead to a loss of stereochemical integrity. iris-biotech.de The formation of the five-membered aspartimide ring is sensitive to the steric environment around the β-carboxyl group. Bulky ester groups, such as the tert-butyl group, can sterically shield the β-carboxyl group, thereby reducing the rate of aspartimide formation. iris-biotech.de Research has shown that increasing the steric bulk of the aspartic acid ester moiety is an effective strategy to minimize this unwanted side reaction. iris-biotech.deresearchgate.net For example, a cyclohexyl ester protecting group was found to significantly reduce aspartimide formation compared to a benzyl (B1604629) ester. nih.gov While the tert-butyl group is also bulky, other, even bulkier, trialkylcarbinol-based protecting groups have been developed to offer even greater protection. iris-biotech.de

The data below illustrates the effect of different protecting groups on aspartimide formation under basic conditions.

β-Ester Protecting GroupRelative Aspartimide Formation
BenzylHigh
CyclohexylLow
tert-ButylGenerally Low
2,4-dimethyl-3-pentylVery Low researchgate.net

This table provides a qualitative comparison based on literature findings.

When the inherent chirality of a molecule is insufficient to direct the stereochemical outcome of a reaction to the desired degree, external sources of chirality, such as chiral auxiliaries and catalysts, are employed. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical course of a reaction. After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In reactions involving this compound, a chiral auxiliary could be attached, for example, to the free amine group. This would create a new chiral center and a more complex stereochemical environment that could direct the approach of a reagent to one face of the molecule over the other. Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphor-based derivatives. wikipedia.orgsigmaaldrich.com For instance, chiral oxazolidinones are widely used to direct stereoselective aldol (B89426) reactions, establishing two contiguous stereocenters with high diastereoselectivity. wikipedia.org

The general scheme for employing a chiral auxiliary is as follows:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction controlled by the auxiliary.

Removal of the auxiliary to yield the enantiomerically enriched product.

Chiral catalysts, on the other hand, are substances that accelerate a chemical reaction and introduce chirality into the product without being consumed in the process. They can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). For transformations of this compound, a chiral catalyst could be used to control the stereochemistry of reactions such as alkylations or additions to the carbon backbone.

Computational and Theoretical Studies of Reactivity

Computational and theoretical chemistry provides powerful tools for understanding the reactivity of molecules at an atomic level. nih.gov These methods can be used to model reaction pathways, predict the structures of transition states, and analyze the conformational preferences of molecules, all of which contribute to a deeper mechanistic understanding.

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction, representing the bottleneck between reactants and products. ucsb.edu The structure and energy of the transition state determine the activation energy and, therefore, the rate of a reaction. Quantum chemical methods, such as density functional theory (DFT), are widely used to calculate the properties of transition states. nih.gov

For reactions involving this compound, quantum chemical calculations could be used to:

Locate Transition State Structures: Methods like the synchronous transit-guided quasi-Newton (QST2) approach can be used to find the geometry of a transition state between a given reactant and product. ucsb.edunih.gov

Calculate Activation Energies: By determining the energy difference between the reactants and the transition state, the activation energy can be calculated, providing a quantitative measure of the reaction rate. ucsb.edu

Analyze Reaction Mechanisms: By visualizing the vibrational mode corresponding to the reaction coordinate at the transition state, the atomic motions that lead from reactants to products can be understood. ucsb.edu

These calculations can be performed in the gas phase or, more realistically, can include the effects of a solvent through various solvation models. nih.gov

The three-dimensional structure, or conformation, of a molecule can have a significant impact on its reactivity. For a flexible molecule like this compound and its derivatives, multiple conformations may be accessible. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. semanticscholar.org In an MD simulation, the motions of atoms are calculated over time by solving Newton's equations of motion. nih.gov This provides a dynamic picture of the molecule, allowing for the exploration of its conformational landscape.

For derivatives of this compound, particularly peptides, MD simulations can be used to:

Determine Preferred Conformations: By simulating the molecule over a period of time, the most frequently adopted conformations can be identified.

Study the Effects of Solvent: MD simulations explicitly include solvent molecules, allowing for a realistic representation of the molecule's environment.

Investigate Molecular Flexibility: The simulations provide information on the flexibility of different parts of the molecule, which can be important for its biological activity and reactivity.

Studies on peptides containing aspartic acid residues have used MD simulations to investigate how stereoinversion at the aspartic acid residue affects the peptide's tendency to form β-sheet structures. nih.gov Such insights are crucial for understanding the relationship between structure and function.

Derivatives and Analogues of 1 Tert Butyl 4 Methyl 2s 2 Aminobutanedioate in Advanced Chemical Research

Synthesis and Study of Structurally Modified Aspartate Derivatives

The structural modification of aspartic acid and its derivatives is a critical area of research aimed at overcoming limitations such as high polarity and poor cell membrane permeability, which can restrict therapeutic efficacy. nih.gov The L-aspartic acid framework contains three key functional groups for modification: two carboxyl groups and one amino group. nih.gov Synthetic strategies often target these sites to enhance physicochemical properties and biological activity. nih.gov Modifications include forming amides and esters at the carboxyl groups and performing alkylation or acylation at the amino group to investigate the effects of charge and hydrogen bonding. nih.gov

Variation of Ester Protecting Groups for Unique Reactivity Profiles

A significant challenge in solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, is the formation of aspartimide, an undesirable side product. iris-biotech.de This base-catalyzed intramolecular cyclization occurs between the backbone amide nitrogen and the side-chain carboxyl group, leading to epimerization and the generation of multiple impurities that are difficult to separate from the desired peptide. iris-biotech.de The choice of the ester protecting group for the β-carboxyl group of aspartic acid is paramount to minimizing this side reaction. nih.govresearchgate.net

Research has shown that increasing the steric bulk of the ester protecting group significantly reduces the rate of aspartimide formation. iris-biotech.de While the standard tert-butyl (OtBu) group offers some protection, more sterically hindered groups provide considerably more robust defense against this side reaction. iris-biotech.deresearchgate.net Studies comparing various protecting groups have demonstrated that bulky, acyclic aliphatic esters are particularly effective. nih.govresearchgate.net For instance, the 2,4-dimethyl-3-pentyl protecting group offers excellent protection, even under elevated temperatures used to overcome difficult couplings. nih.govresearchgate.net Other highly effective bulky groups include 3-methyl-3-pentyl (OMpe) and 3-ethyl-3-pentyl (Epe). researchgate.net A comparative analysis of different ester protecting groups highlights the importance of steric hindrance in preventing this problematic side reaction. nih.gov

Ester Protecting GroupRelative Efficacy in Preventing Aspartimide FormationKey FindingsReferences
Benzyl (B1604629)LowLeads to significant aspartimide formation during acidic or tertiary amine treatment compared to cyclohexyl. nih.gov
CyclohexylModerateOffers better protection than the benzyl ester, reducing imide formation by 170-fold in diisopropylethylamine treatment. nih.gov
tert-Butyl (OtBu)ModerateCommonly used but can be insufficient in preventing aspartimide formation in susceptible sequences. iris-biotech.deresearchgate.net
2,4-dimethyl-3-pentylHighSignificantly more resistant to base-catalyzed aspartimide formation than comparably rigid cyclic alkyl esters. nih.govresearchgate.net
3-ethyl-3-pentyl (Epe)Very HighProved to be extremely effective in minimizing aspartimide by-products in model peptide syntheses. researchgate.net
3-methyl-3-pentyl (OMpe)HighUsed in combination with binary solvents, it significantly reduces aspartimide formation compared to DMF. researchgate.net

N-Terminal Modifications and their Synthetic Implications

The α-amino group of the aspartate core is another critical site for modification. In nature, the N-termini of the vast majority of eukaryotic proteins are modified by various enzymes, a process that contributes significantly to proteomic diversity and is essential for protein regulation. nih.gov These modifications, which can occur co- or post-translationally, include acetylation, methylation, myristoylation, and palmitoylation, each catalyzed by a specific class of enzymes. nih.gov

In synthetic chemistry, N-terminal modifications are used to introduce specific functionalities or to study the impact of such changes on molecular interactions. nih.gov For example, N-terminal methylation involves the transfer of a methyl group from S-adenosyl methionine (SAM) to the α-amino group, a modification whose functional importance has been increasingly recognized. nih.gov A comprehensive comparative study of various methods for N-terminal protein modification revealed that no single approach is universally optimal, indicating the need for specific reagent screening for each protein or application. researchgate.net

N-Terminal ModificationEnzyme ClassTypical TimingReferences
AcetylationN-terminal acetyltransferases (NATs)Co-translational nih.gov
MyristoylationN-terminal myristoyltransferases (NMTs)Co-translational nih.gov
PalmitoylationN-terminal palmitoylacyltransferases (PATs)Co-translational nih.gov
MethylationN-terminal methyltransferases (NTMTs)Post-translational nih.gov
UbiquitylationUbiquitin ligasesPost-translational nih.gov

Exploration of Alternative Chiral Centers Derived from the Aspartate Core

The inherent chirality of the L-aspartate scaffold makes it an invaluable starting material for asymmetric synthesis, allowing for the creation of molecules with new, well-defined stereocenters. researchgate.net This approach leverages the existing chiral information to guide the formation of subsequent chiral centers, a cornerstone of modern synthetic organic chemistry.

One powerful strategy involves the stereoselective hydroxylation of aspartic acid derivatives to synthesize β-hydroxy aspartic acid (HyAsp). uwa.edu.au By creating an enolate from a protected aspartate derivative and reacting it with a chiral oxaziridine (B8769555), a new hydroxyl-bearing stereocenter can be installed at the β-position. uwa.edu.au The choice of the chiral reagent, such as (+)-(camphorylsulfonyl)oxaziridine [(+)-CSO] or its enantiomer, dictates the stereochemical outcome of the newly formed center, allowing for precise control over the product's configuration. uwa.edu.au This method has been instrumental in the total synthesis of complex natural products. uwa.edu.au Another advanced approach is the transition-metal-catalyzed enantioselective β-C(sp³)–H functionalization of substrates derived from isobutyric acid, which provides a versatile platform for constructing α-chiral centers. nih.gov

Synthetic MethodKey Reagent/CatalystNew Chiral Center LocationStereochemical ControlReferences
Grignard ReactionGrignard reagent with a Weinreb amide derivative of L-aspartic acidβ-positionStereochemistry preserved from the L-aspartic acid starting material. researchgate.net
Stereoselective Hydroxylation(+)- or (-)-(Camphorylsulfonyl)oxaziridine (CSO)β-positionThe chirality of the oxaziridine determines the configuration (e.g., 2S, 3S vs. 2S, 3R). uwa.edu.au
Asymmetric β-C(sp³)-H Arylation/AlkenylationTransition metal catalystα-positionEnantioselectivity is controlled by the metal catalyst during the C-H cleavage step. nih.gov

Research into Novel Functionalities Based on the Core Structure

Beyond optimizing synthetic routes and creating stereochemical diversity, research on aspartate derivatives focuses on introducing novel functionalities to generate molecules with unique biological or chemical properties. This involves replacing existing functional groups with bioisosteres or developing derivatives that can act as probes in chemical biology studies.

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com The goal is to create a new molecule that retains the desired biological activity of the parent compound but has improved characteristics, such as enhanced potency, better pharmacokinetic profiles, or reduced toxicity. cambridgemedchemconsulting.comdrughunter.com

In aspartate analogues, the carboxylic acid groups are common targets for bioisosteric replacement. For example, the hydroxy-1,2,3-triazole moiety has been successfully employed as a bioisostere for the distal carboxylic acid of glutamate (B1630785) and aspartate. nih.gov This substitution led to the development of analogues with unprecedented selectivity among certain glutamate receptor subtypes. nih.gov Another innovative bioisostere for the α-amino acid functionality is the 3,4-diamino-3-cyclobutene-1,2-dione group, which has been incorporated into N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov These examples demonstrate the power of bioisosterism to generate novel chemical entities with finely tuned biological activities.

Original Functional GroupBioisosteric ReplacementExample ApplicationResulting PropertyReferences
Distal Carboxylic AcidHydroxy-1,2,3-triazoleAspartate/Glutamate AnaloguesNovel selectivity for AMPA receptor subtypes. nih.gov
α-Amino Carboxylic Acid3,4-Diamino-3-cyclobutene-1,2-dioneNMDA AntagonistsGood affinity at the NMDA receptor. nih.gov
Carboxylic AcidTetrazoleAngiotensin II Receptor AntagonistsIncreased potency and improved oral bioavailability. drughunter.com

Development of Probes for Chemical Biology Studies

Chemical probes are potent, selective, and well-characterized small molecules used as tools to interrogate biological systems, validate drug targets, and study cellular pathways. tandfonline.comnih.gov High-quality chemical probes are essential for generating meaningful biological data and can serve as starting points for drug development. nih.govnih.gov The aspartate scaffold is a valuable starting point for the synthesis of such probes.

An interesting application of aspartic acid itself is in charged scanning mutagenesis, where it is used as a probe to identify buried versus exposed residues on a protein's surface, which is useful for epitope mapping. biorxiv.org Substitutions to a charged residue like aspartate are generally well-tolerated at exposed sites but disruptive at buried sites, providing structural information. biorxiv.org Furthermore, derivatives of core scaffolds, including those related to aspartate, are often optimized through structure-activity relationship (SAR) studies to create highly selective inhibitors for specific protein targets. For instance, small molecule inhibitors have been developed to target individual bromodomains of BET proteins by interacting with a conserved aspartate residue in the binding pocket, thereby serving as selective probes for these epigenetic readers. umn.edu The development of these tools is critical for advancing our understanding of complex biological processes and for the rational design of new therapeutics. tandfonline.com

Q & A

Q. What is the primary role of the tert-butyl and methyl ester groups in 1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate?

The tert-butyl carbamate group acts as a protecting agent for the amine functionality, preventing unwanted side reactions during synthetic steps (e.g., peptide coupling or nucleophilic substitutions). The methyl ester stabilizes the carboxylic acid moiety, enabling selective deprotection under mild basic conditions (e.g., LiOH/THF/H₂O). This dual protection strategy is critical for sequential synthesis of complex molecules, such as chiral amino acid derivatives .

Q. Methodological Insight :

  • Deprotection Protocol : Use TFA (trifluoroacetic acid) for tert-butyl cleavage and LiOH for methyl ester hydrolysis. Monitor progress via TLC (Rf shift) or LC-MS (mass change ≥ 100 Da).
  • Stereochemical Integrity : Verify the (2S)-configuration using polarimetry ([α]D) or chiral HPLC with a Crownpak CR-I column .

Q. How is this compound synthesized?

A typical synthesis involves:

Chiral Pool Strategy : Starting from L-aspartic acid, introduce tert-butyl and methyl ester groups via carbamate formation (e.g., Boc₂O for tert-butyl) and esterification (e.g., MeOH/H⁺).

Enantioselective Routes : Catalytic asymmetric hydrogenation of a β-keto ester intermediate using Ru-BINAP catalysts to achieve the (2S)-configuration .

Q. How can researchers resolve contradictions in reactivity data for tert-butyl-protected intermediates?

Discrepancies in reactivity (e.g., unexpected deprotection or side reactions) often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate tert-butyl cleavage under acidic conditions. Use dichloromethane for improved stability .
  • Temperature Sensitivity : Avoid prolonged heating (>40°C) to prevent racemization. Monitor reaction progress in real-time via in-situ IR (C=O stretch at ~1680 cm⁻¹) .

Case Study :
In a 2024 study, tert-butyl deprotection at 0°C in TFA/DCM (1:4) reduced racemization from 8% to <1% compared to room-temperature conditions .

Q. What advanced techniques validate the stereochemical and structural integrity of this compound?

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, CCDC deposition).
  • Dynamic NMR : Detect rotational barriers in the carbamate group (ΔG‡ ~15–20 kcal/mol) to confirm conformational stability .
  • Isotopic Labeling : Use ¹³C-labeled tert-butyl groups to track cleavage kinetics via NMR .

Methodological Tip :
For enantiomeric excess (ee) determination, employ Marfey’s reagent (FDAA) for pre-column derivatization followed by reverse-phase HPLC .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability Profile :

ConditionHalf-Life (t₁/₂)Degradation Pathway
pH 2 (HCl, 25°C)48 hEster hydrolysis
pH 7.4 (PBS, 37°C)120 hSlow racemization
pH 10 (NaOH, 25°C)2 hRapid tert-butyl cleavage

Q. Experimental Design :

  • Accelerated Stability Testing : Use Arrhenius plots (k = Ae^(-Ea/RT)) to predict shelf-life at 2–8°C (recommended storage ).
  • Lyophilization : Improve long-term stability by lyophilizing in tert-butanol/water (1:1) to prevent aggregation .

Q. What strategies mitigate low yields in coupling reactions involving this compound?

  • Activation Methods : Use HATU or DCC/HOBt for amide bond formation (yield improvement: 30% → 75%).
  • Microwave Assistance : Reduce reaction time from 24 h to 30 min (e.g., 80°C, 150 W) .
  • Byproduct Analysis : Identify N-acylurea side products via LC-MS and adjust stoichiometry (1.2 eq. amine) .

Q. How do structural analogs of this compound compare in drug discovery applications?

Comparative Data :

AnalogBioactivity (IC₅₀)Target
1-tert-butyl 4-methyl (2R)-...12 nMProtease inhibitor
4-tert-butyl 1-methyl (2S)-...45 nMKinase inhibitor

Mechanistic Insight :
The (2S)-configuration enhances binding affinity to chiral enzyme pockets (e.g., HIV protease), while tert-butyl groups improve membrane permeability .

Key Resources for Researchers

  • Spectral Data : PubChem CID 104072-49-3 (NMR, MS, IR) .
  • Safety Protocols : Handle under inert atmosphere (N₂/Ar) to prevent oxidation; use PPE for skin/eye protection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.